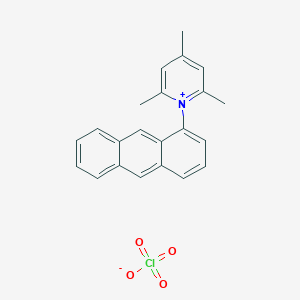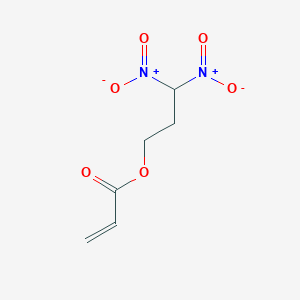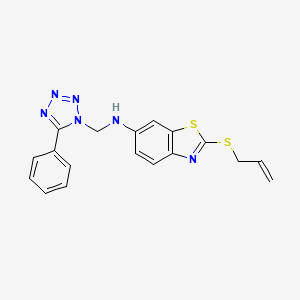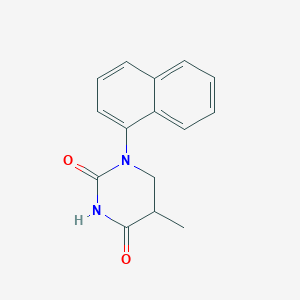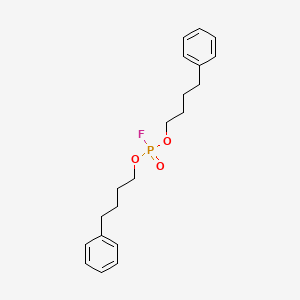![molecular formula C20H20O4 B14408704 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate CAS No. 81345-42-8](/img/structure/B14408704.png)
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C20H20O4 It is a derivative of phenoxyethyl methacrylate and is known for its unique chemical structure, which includes a phenylacetyl group attached to a phenoxyethyl moiety
Métodos De Preparación
The synthesis of 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate involves several steps. One common synthetic route starts with the reaction of phenoxyethanol with methacrylic acid in the presence of a catalyst to form phenoxyethyl methacrylate. This intermediate is then reacted with phenylacetyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, where the phenylacetyl group can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzymes and receptors, modulating their activity. The methacrylate group allows the compound to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .
Comparación Con Compuestos Similares
2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Phenoxyethyl methacrylate: Lacks the phenylacetyl group, resulting in different chemical and physical properties.
Phenylacetyl chloride: Used as a precursor in the synthesis of the target compound.
Methacrylic acid: Another precursor used in the synthesis process.
Propiedades
Número CAS |
81345-42-8 |
|---|---|
Fórmula molecular |
C20H20O4 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-[4-(2-phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H20O4/c1-15(2)20(22)24-13-12-23-18-10-8-17(9-11-18)19(21)14-16-6-4-3-5-7-16/h3-11H,1,12-14H2,2H3 |
Clave InChI |
ZZCWBPNDTFWPBF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)
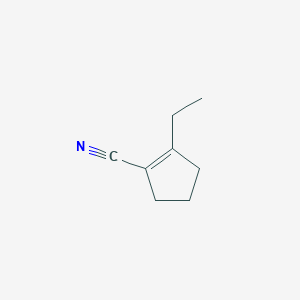
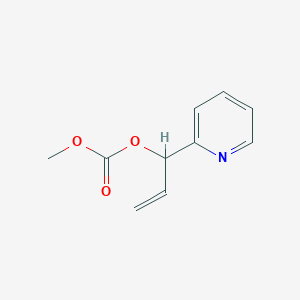
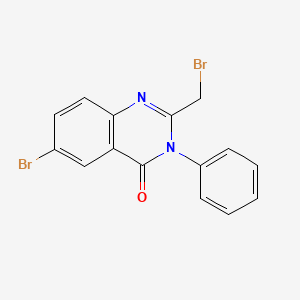

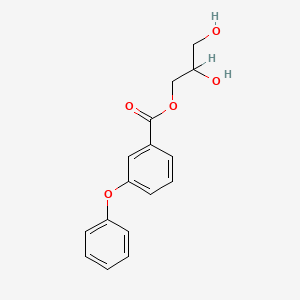
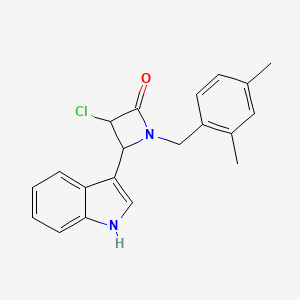

![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14408646.png)
